molecular formula C15H17NO2 B1329182 4-(2-Ethoxyphenoxy)-3-methylaniline CAS No. 946663-52-1

4-(2-Ethoxyphenoxy)-3-methylaniline

Cat. No.: B1329182
CAS No.: 946663-52-1
M. Wt: 243.3 g/mol
InChI Key: QHSRBKVSSFTCIQ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)-3-methylaniline is an organic compound belonging to the family of aniline derivatives. This compound is characterized by the presence of an ethoxyphenoxy group attached to the aniline structure, which imparts unique chemical properties. It is widely used in various fields of research and industry, including pharmaceuticals, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyphenoxy)-3-methylaniline typically involves the reaction of 2-ethoxyphenol with 3-methylaniline under specific conditions. One common method includes the use of a phase-transfer catalyst in the presence of a solid or liquid base . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyphenoxy)-3-methylaniline undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms .

Scientific Research Applications

4-(2-Ethoxyphenoxy)-3-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    4-(2-Ethoxyphenoxy)aniline: This compound shares a similar structure but lacks the methyl group on the aniline ring.

    2-(2-Ethoxyphenoxy)ethyl Methanesulfonate: Another related compound with different functional groups and applications.

Uniqueness: 4-(2-Ethoxyphenoxy)-3-methylaniline is unique due to the presence of both the ethoxyphenoxy and methyl groups, which impart distinct chemical and physical properties. These structural features make it suitable for specific applications in research and industry, differentiating it from other similar compounds .

Properties

IUPAC Name

4-(2-ethoxyphenoxy)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-12(16)10-11(13)2/h4-10H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRBKVSSFTCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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